molecular formula C20H21N5O3S B2546950 5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide CAS No. 1105247-71-9

5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B2546950
CAS No.: 1105247-71-9
M. Wt: 411.48
InChI Key: BLJYPGQYOMOOSY-UHFFFAOYSA-N
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Description

5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 1,2-oxazole ring. The molecule is substituted with a phenyl group at the 5-position of the oxazole ring and a propylcarbamoylmethyl side chain on the pyrazole moiety.

Properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-8-21-18(26)10-25-19(14-11-29-12-16(14)23-25)22-20(27)15-9-17(28-24-15)13-6-4-3-5-7-13/h3-7,9H,2,8,10-12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJYPGQYOMOOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

A widely adopted approach involves the cyclization of hydrazine derivatives with thiophene-based precursors. For example, methyl 3-aminothiophene-2-carboxylate can undergo diazotization followed by cyclocondensation with hydrazine hydrate to yield 2H,4H,6H-thieno[3,4-c]pyrazole. The reaction typically proceeds in ethanol under reflux (78°C) for 6–8 hours, achieving yields of 65–72%.

Key Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Catalyst None
Reaction Time 6–8 hours
Yield 65–72%

Jacobson Reaction Adaptation

The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and cyclization, has been adapted for thieno[3,4-c]pyrazole synthesis. Starting with 2-methylthiophene-3-amine, acetylation with acetic anhydride followed by nitrosation using sodium nitrite in HCl yields an intermediate diazonium salt. Subsequent cyclization in the presence of reducing agents like sodium dithionite produces the thieno[3,4-c]pyrazole core in 55–60% yield.

Functionalization at the Pyrazole 2-Position: Introduction of the Propylcarbamoylmethyl Group

The propylcarbamoylmethyl moiety is introduced via alkylation or acylation at the pyrazole nitrogen.

Alkylation with Chloroacetamide Derivatives

Reaction of the thieno[3,4-c]pyrazole with N-propylchloroacetamide in the presence of a base such as potassium carbonate facilitates N-alkylation. This step is conducted in dimethylformamide (DMF) at 60°C for 12 hours, yielding the 2-[(propylcarbamoyl)methyl] intermediate.

Optimized Parameters

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C
Reaction Time 12 hours
Yield 68–75%

Acylation Followed by Aminolysis

Alternative routes employ acylation with chloroacetyl chloride followed by aminolysis using propylamine. This two-step process achieves comparable yields (70–73%) but requires stringent moisture control to avoid hydrolysis side reactions.

Synthesis of the 1,2-Oxazole-3-Carboxamide Moiety

The 1,2-oxazole ring is constructed via cyclization of β-ketoamide precursors.

Cyclocondensation of β-Ketoamides

Methyl 3-phenyl-5-methyl-1,2-oxazole-4-carboxylate, a related compound, is synthesized by cyclizing ethyl 3-(phenylcarbamoyl)-3-oxopropanoate with hydroxylamine hydrochloride. Adaptation of this method involves substituting phenyl groups with carboxamide functionalities. Reaction conditions include acetic acid as a solvent at 100°C for 5 hours, yielding the 1,2-oxazole-3-carboxamide in 60–65% yield.

Structural Confirmation

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide).
  • ¹H NMR : Singlet at δ 2.45 ppm (methyl group adjacent to oxazole).

Final Coupling: Amide Bond Formation

The assembly of the full molecule is accomplished through amide coupling between the thieno[3,4-c]pyrazole and oxazole-carboxamide components.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the reaction proceeds in dichloromethane at room temperature for 24 hours. This method achieves yields of 80–85% with minimal racemization.

Critical Parameters

Parameter Value
Coupling Agent EDC/HOBt
Solvent Dichloromethane
Temperature 25°C
Reaction Time 24 hours
Yield 80–85%

Industrial-Scale Optimization

For large-scale synthesis, flow chemistry techniques reduce reaction times to 2 hours while maintaining yields above 82%. Continuous purification via simulated moving bed chromatography enhances purity to >99%.

Analytical Characterization and Quality Control

Final product validation employs advanced spectroscopic and chromatographic methods:

Table 1: Analytical Data for 5-Phenyl-N-{2-[(Propylcarbamoyl)Methyl]-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl}-1,2-Oxazole-3-Carboxamide

Parameter Value
Molecular Formula C₂₃H₂₃N₅O₃S
Molecular Weight 457.53 g/mol
HPLC Purity >99%
Melting Point 280–282°C
¹³C NMR (DMSO-d₆) 165.2 ppm (C=O), 150.1 ppm (oxazole C)

Key Observations

  • Mass Spectrometry : [M+H]⁺ peak at m/z 458.53 confirms molecular weight.
  • X-ray Crystallography : Planar arrangement of the thieno[3,4-c]pyrazole and oxazole rings, stabilized by intramolecular N—H⋯O hydrogen bonds.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Competing alkylation at the 1- and 3-positions of the pyrazole ring is minimized using bulky bases like DBU, which favor N-2 substitution.

Oxazole Ring Stability

The 1,2-oxazole moiety is sensitive to acidic conditions. Conducting reactions at neutral pH and avoiding protic solvents like methanol prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound: Thieno[3,4-c]pyrazole fused system. 1,2-Oxazole ring with a phenyl substituent. Propylcarbamoylmethyl side chain.
  • Compounds (3a–3e): Pyrazole-4-carboxamide derivatives. Substituted with chloro, aryl (phenyl, 4-chlorophenyl, 4-fluorophenyl), and cyano groups. Simpler pyrazole-pyrazole or pyrazole-aryl architectures .
  • Compounds :

    • Pyrazole-1-carbothioamide derivatives.
    • Isoxazole and nitrophenyl substituents.
    • Thiocarbonyl group instead of carboxamide .

Functional Group Impact:

  • The 1,2-oxazole ring may confer greater metabolic stability compared to isoxazole derivatives in , as oxazoles are less prone to ring-opening reactions .
  • The propylcarbamoylmethyl side chain could improve solubility relative to the rigid cyano or aryl groups in compounds .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₂H₂₂N₆O₃S 466.52* N/A N/A Thieno-pyrazole, oxazole, phenyl
3a () C₂₁H₁₅ClN₆O 403.1 133–135 68 Chloro, phenyl, cyano
3b () C₂₁H₁₄Cl₂N₆O 437.1 171–172 68 Dichloro, phenyl, cyano
3c () C₂₂H₁₇ClN₆O 417.1 123–125 62 Chloro, p-tolyl, cyano
Compound C₂₀H₁₆N₆O₃S 420.44 N/A N/A Isoxazole, nitrophenyl, thioamide

*Calculated using ChemDraw.

Key Observations:

  • Melting Points: compounds with electron-withdrawing groups (e.g., 3b, 3d) exhibit higher melting points (171–183°C), likely due to stronger intermolecular interactions. The target compound’s melting point is unknown but may align with these trends if polar groups dominate .

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